molecular formula C12H15N3O2 B1335644 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid CAS No. 851116-09-1

3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid

Número de catálogo: B1335644
Número CAS: 851116-09-1
Peso molecular: 233.27 g/mol
Clave InChI: AHYIJUKMQAHZNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Classification and Nomenclature

This compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system consisting of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring. The compound carries the Chemical Abstracts Service registry number 851116-09-1 and follows the International Union of Pure and Applied Chemistry nomenclature as 3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid. Alternative systematic names include pyrazolo[1,5-a]pyrimidine-6-propanoic acid, 2,5,7-trimethyl-, reflecting the substitution pattern on the heterocyclic core structure.

The molecular formula C₁₂H₁₅N₃O₂ indicates a molecular composition containing twelve carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This composition reflects the presence of three methyl substituents at positions 2, 5, and 7 of the pyrazolo[1,5-a]pyrimidine ring system, along with a propanoic acid chain attached at position 6. The structural classification places this compound within the broader category of substituted pyrazolopyrimidines, which represent structural analogs of biogenic purine class compounds.

Chemical Property Value Reference
Chemical Abstracts Service Number 851116-09-1
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
Exact Mass 233.11600 Da
Polar Surface Area 67.49000 Ų
Logarithm of Partition Coefficient 1.67170

The nomenclature system reflects the compound's position within the pyrazolo[1,5-a]pyrimidine isomeric series, which represents one of four primary categories of pyrazolopyrimidine structures alongside pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-d]pyrimidine, and pyrazolo[3,2-d]pyrimidine frameworks. The [1,5-a] designation specifically indicates the fusion pattern where the pyrazole nitrogen at position 1 connects to the pyrimidine carbon at position 5, while the pyrazole carbon at position 5 connects to the pyrimidine nitrogen at position 1, creating the characteristic fused bicyclic system.

Historical Development in Pyrazolopyrimidine Chemistry

The historical development of pyrazolopyrimidine chemistry traces back to foundational research conducted in the 1970s, when significant synthetic methodologies were first established for constructing the pyrazolo[1,5-a]pyrimidine framework. Early work by researchers demonstrated a general cyclization route to pyrazolo[1,5-a]pyrimidines from 3-aminopyrazole and 1,3-dicarbonyl compounds, which was applied to synthesize the parent ring system and investigate regiospecific electrophilic substitution patterns. This pioneering research established the fundamental synthetic approaches that continue to influence modern pyrazolopyrimidine chemistry and provided the foundation for developing more complex substituted derivatives like this compound.

The evolution of pyrazolopyrimidine chemistry accelerated significantly in the following decades, with researchers developing increasingly sophisticated synthetic strategies for accessing diverse structural variants. The heterocyclic fusion of pyrimidine and pyrazole rings resulted in formation of pyrazolopyrimidines as structural analogs of biogenic purine class compounds, leading to extensive investigation of their biological properties and synthetic accessibility. This historical progression culminated in the recognition that pyrazolo[1,5-a]pyrimidines represent a privileged scaffold for combinatorial library design and drug discovery, due to their great synthetic versatility that permits structural modifications throughout their periphery.

Modern developments in pyrazolopyrimidine chemistry have focused on expanding the synthetic toolkit through multicomponent reactions, microwave-assisted methods, and green chemistry approaches. Recent advances include palladium-catalyzed cross-coupling reactions and click chemistry methodologies that enable the introduction of diverse functional groups, enhancing both biological activity and structural diversity of these compounds. The development of efficient synthetic strategies has been crucial for accessing compounds like this compound, which requires precise control over substitution patterns and functional group installation.

The historical trajectory of pyrazolopyrimidine research demonstrates a clear evolution from fundamental structural studies to sophisticated applications in medicinal chemistry and materials science. This progression reflects the growing recognition that pyrazolo[1,5-a]pyrimidines offer exceptional opportunities for developing bioactive compounds with diverse pharmacological profiles. The historical development has established pyrazolopyrimidines as compounds of exceptional significance, with biocompatibility and lower toxicity levels leading to their incorporation into commercial molecules across pharmaceutical and agricultural applications.

Structural Significance in Fused Heterocyclic Systems

The structural significance of this compound within fused heterocyclic systems stems from its unique combination of structural features that contribute to both chemical stability and biological activity. The pyrazolo[1,5-a]pyrimidine core represents a fused, rigid, and planar nitrogen-heterocyclic system that provides an optimal framework for molecular recognition and binding interactions. This structural arrangement creates a bicyclic system where the pyrazole and pyrimidine rings share two adjacent atoms, resulting in enhanced conjugation and electronic delocalization compared to individual heterocyclic components.

The fusion pattern in pyrazolo[1,5-a]pyrimidines creates distinctive electronic properties that influence both chemical reactivity and biological activity profiles. The presence of three nitrogen atoms within the fused ring system provides multiple sites for hydrogen bonding and coordination interactions, while the extended aromatic system enables π-π stacking interactions with biological targets. These structural characteristics explain why pyrazolo[1,5-a]pyrimidine derivatives often exhibit potent protein kinase inhibitor activity, as the planar structure and hydrogen bonding capacity facilitate optimal binding within enzyme active sites.

The specific substitution pattern in this compound contributes additional structural significance through strategic placement of functional groups. The three methyl substituents at positions 2, 5, and 7 provide steric bulk that can influence molecular conformation and binding selectivity, while the propanoic acid chain at position 6 introduces both hydrogen bonding capability and potential for salt formation. This combination of features creates a compound with enhanced solubility properties and multiple interaction sites for biological targets.

Structural Feature Chemical Significance Biological Relevance
Fused pyrazole-pyrimidine core Enhanced aromatic stability and planarity Optimal π-π stacking with biological targets
Three nitrogen heteroatoms Multiple hydrogen bonding sites Enhanced binding affinity and selectivity
Methyl substituents (2,5,7-positions) Steric modulation and lipophilicity Improved membrane permeability and selectivity
Propanoic acid chain (6-position) Hydrogen bonding and ionization capability Enhanced solubility and target binding

The structural significance extends to the compound's position as a representative example of functionalized heterocycles that bridge traditional medicinal chemistry with emerging applications in materials science. Recent research has highlighted the tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable conformational and supramolecular phenomena, which could amplify their applications toward solid-state materials. The rigid planar structure combined with peripheral functional groups creates opportunities for controlled self-assembly and crystalline organization.

Position within Pyrazolo[1,5-a]pyrimidine Chemical Space

This compound occupies a distinctive position within the expansive chemical space of pyrazolo[1,5-a]pyrimidine derivatives, representing a functionalized example that incorporates both methylated aromatic positions and an aliphatic carboxylic acid substituent. The compound's structural features place it within a subset of pyrazolo[1,5-a]pyrimidines that have been systematically explored for biological activity, particularly as protein kinase inhibitors targeting various cellular signaling pathways. This positioning reflects the systematic structure-activity relationship studies that have identified key structural motifs responsible for biological activity within the pyrazolo[1,5-a]pyrimidine scaffold.

The chemical space occupied by pyrazolo[1,5-a]pyrimidines encompasses an enormous family of nitrogen-heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their high impact on drug discovery and development. Within this space, compounds can be categorized based on their substitution patterns, with variations at positions 2, 3, 5, 6, and 7 providing access to diverse pharmacological profiles. The specific substitution pattern in this compound represents a strategic combination that balances lipophilic character from the methyl groups with hydrophilic properties from the carboxylic acid functionality.

Recent advances in pyrazolo[1,5-a]pyrimidine chemistry have demonstrated the versatility of this chemical space through the development of compounds targeting diverse biological pathways. Research has shown that pyrazolo[1,5-a]pyrimidines act as both adenosine triphosphate-competitive and allosteric inhibitors of protein kinases, with specific derivatives showing promise in targeting epidermal growth factor receptor in non-small cell lung cancer treatment. The chemical space also includes compounds with inhibitory effects on B-Raf and mitogen-activated protein kinase kinase enzymes, particularly relevant in melanoma treatment applications.

The positioning of this compound within this chemical space reflects the strategic importance of peripheral functionalization in modulating biological activity. The main synthesis route for pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at multiple positions through cyclocondensation reactions of 1,3-biselectrophilic compounds with 3-aminopyrazoles as 1,3-bisnucleophilic systems. This synthetic accessibility has enabled the exploration of vast chemical space surrounding the pyrazolo[1,5-a]pyrimidine core, leading to the identification of compounds with exceptional pharmacological properties.

Chemical Space Category Representative Features Biological Significance
Methylated derivatives Methyl substitutions at 2,5,7-positions Enhanced lipophilicity and membrane permeability
Carboxylic acid functionalized Propanoic acid chain at 6-position Improved solubility and target selectivity
Fused heterocyclic analogs Integration with other ring systems Expanded pharmacological profiles
Alkylated variants Various alkyl chain substitutions Modulated binding kinetics and selectivity

The chemical space exploration has revealed that pyrazolo[1,5-a]pyrimidines demonstrate exceptional potential for diverse opportunities in anticancer drug discovery, with several compounds already advancing to clinical development. The structural diversity within this chemical space continues to expand through innovative synthetic methodologies, including copper-catalyzed synthesis approaches that enable access to previously challenging substitution patterns. This ongoing expansion ensures that compounds like this compound remain at the forefront of chemical research and pharmaceutical development.

Propiedades

IUPAC Name

3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-7-6-11-13-8(2)10(4-5-12(16)17)9(3)15(11)14-7/h6H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYIJUKMQAHZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C(=NC2=C1)C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407073
Record name 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851116-09-1
Record name 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-6-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851116-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

The synthesis of 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid involves several steps. One common method includes the initial condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Aplicaciones Científicas De Investigación

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold, which includes 3-(2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid, has been recognized for its anticancer properties. Research indicates that derivatives of this compound can act as selective protein inhibitors and exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from this scaffold can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Enzymatic Inhibition

The compound also demonstrates promising enzymatic inhibitory activity. Recent studies have highlighted its potential as an inhibitor of DNA gyrase B, an enzyme critical for bacterial DNA replication. This property suggests its application in developing new antimicrobial agents targeting resistant strains of bacteria . Additionally, the compound's ability to interact with specific biological targets makes it a candidate for further exploration in drug design aimed at various diseases.

Photophysical Properties

This compound exhibits remarkable photophysical properties that make it suitable for applications in material science. The compound has been studied for its potential as a fluorophore in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form crystals with unique conformational and supramolecular phenomena enhances its applicability in solid-state materials .

Case Study 1: Anticancer Research

In a study published by MDPI, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives to evaluate their anticancer activity. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against human cancer cell lines. The study concluded that the structural diversity of these compounds allows for tailored approaches in drug design to improve therapeutic efficacy .

Case Study 2: Antimicrobial Development

Another notable study focused on the development of pyrazolo[1,5-a]pyrimidine-based compounds as potential antimicrobials. High-throughput screening identified several derivatives with substantial activity against Mycobacterium tuberculosis. The research emphasized the importance of structural modifications in enhancing the pharmacological properties of these compounds .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituents CAS Number pKa (Predicted) Key Features
3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid (Target) C₁₃H₁₅N₃O₂ 261.28 2,5,7-Trimethyl; 6-propionic acid Not provided Not available Enhanced solubility via acid
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-propionic acid C₁₀H₁₂N₄O₂ 220.23 5,7-Dimethyl; 6-propionic acid; triazolo core 842955-63-9 Not available Triazolo core alters ring basicity
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate C₁₇H₁₇N₃O₅ 343.33 3-(3,4-Dimethoxyphenyl); 7-hydroxy; 6-ethyl ester 860610-81-7 3.09 Bulky aryl group; ester prodrug
3-Phenyl-6-(3,4,5-trimethoxyphenyl)-pyrazolo[1,5-a]pyrimidine C₂₁H₁₉N₃O₃ 361.39 3-Phenyl; 6-(3,4,5-trimethoxyphenyl) 893613-41-7 Not available Dual aryl groups; high lipophilicity

Key Observations:

Core Heterocycle Differences: The target compound and retain the pyrazolo[1,5-a]pyrimidine core, whereas substitutes a triazolo[1,5-a]pyrimidine core.

Substituent Impact :

  • Propionic Acid vs. Ester : The target compound’s propionic acid group (pKa ~4-5, typical for carboxylic acids) enhances aqueous solubility compared to the ethyl ester in (predicted pKa 3.09), which may act as a prodrug .
  • Aryl vs. Alkyl Groups : Compounds and incorporate bulky aryl substituents (e.g., 3,4-dimethoxyphenyl), increasing molar mass and lipophilicity, which could enhance blood-brain barrier penetration or target binding but reduce solubility .

Actividad Biológica

3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid (CAS No. 851116-09-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H15N3O2
  • Molecular Weight: 233.27 g/mol
  • Structural Formula:
C12H15N3O2\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_2

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth. A study highlighted the structure-activity relationship (SAR) of pyrazole derivatives that inhibit BRAF(V600E), a common mutation in melanoma, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are critical in inflammatory processes. This suggests that this compound may serve as a therapeutic agent in treating inflammatory diseases .

Antimicrobial Activity

In vitro studies have demonstrated that pyrazole compounds possess antimicrobial properties. Specifically, they have been effective against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both cancer cells and pathogens.
  • Cytokine Modulation: It modulates the immune response by affecting cytokine release and inflammatory pathways.
  • Cell Cycle Arrest: By targeting specific kinases involved in cell cycle regulation, it can induce apoptosis in cancer cells.

Case Studies

StudyFindings
Umesha et al., 2009Identified DHODH inhibitors among pyrazole derivatives with significant activity against viral replication .
Karrouchi et al., 2016Synthesized novel pyrazole derivatives showing analgesic and antioxidant effects .
Qi et al., 2015Evaluated xanthine oxidase inhibitory activity of pyrazole-based compounds with promising results .

Q & A

Q. Key Reagents/Conditions Table :

StepReagents/ConditionsPurpose
Core Synthesis3-Amino-5-methylpyrazole, aldehyde, acetylacetone, H₂O, reflux (20h)Pyrimidine ring formation
Side-Chain AdditionDimethyl 2-acetylsuccinate, p-toluenesulfonic acid, xyleneEsterification
HydrolysisNaOH/HCl, ethanol/water, 60°CCarboxylic acid formation

Basic: What analytical techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) confirm substitution patterns and regiochemistry. For example, methyl groups at positions 2,5,7 show distinct singlet peaks in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., Exact Mass: 343.1087478 for related derivatives ).

Safety Note : Follow protocols for handling hazardous solvents (e.g., DMF, xylene) and wear PPE (gloves, goggles) .

Advanced: How to evaluate the inhibitory activity of this compound against kinase targets like DDR1?

Q. Methodological Answer :

  • Enzymatic Assays : Measure IC₅₀ values using recombinant DDR1 kinase domains. For example:
    • Incubate compound with DDR1, ATP, and substrate (e.g., poly-Glu-Tyr). Quantify phosphorylation via ELISA or fluorescence .
    • Compare selectivity against DDR2, Bcr-Abl, and c-Kit using kinase profiling panels (e.g., 455-kinase panel) .
  • Cellular Assays :
    • Proliferation : Treat DDR1-overexpressing cancer cells (e.g., MCF7) with compound (0.1–10 µM) for 72h. Assess viability via SRB assay .
    • Invasion/Adhesion : Use Matrigel-coated transwells to quantify inhibition of cell migration .

Q. Data Interpretation :

  • A selectivity score (S₃₅/S₁₀) <0.05 indicates high specificity for DDR1 .
  • Synergy with CDK4/6 inhibitors (e.g., palbociclib) can be calculated via Combination Index (CI) using CalcuSyn .

Advanced: How to design experiments to assess synergistic effects with other anticancer agents?

Q. Methodological Answer :

  • Combination Therapy Screening :
    • Dose Matrix : Test serial dilutions of 3-(2,5,7-Trimethyl-pyrazolo...) and partner drug (e.g., palbociclib) in a 5×5 matrix. Use MTT/SRB assays to measure cell growth .
    • Synergy Calculation : Input dose-response data into CalcuSyn 2.0 to compute CI values:
  • CI <1: Synergy
  • CI =1: Additivity
  • CI >1: Antagonism
  • In Vivo Validation : Administer compounds orally (e.g., 10–50 mg/kg) in xenograft models. Monitor tumor volume and metastasis via bioluminescence .

Q. Example Data :

CompoundIC₅₀ (DDR1)Selectivity (S₁₀)Oral Bioavailability
7rh 6.8 nM0.00867.4%
Analog X[Data][Data][Data]

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing/synthesis steps due to volatile solvents (e.g., xylene) .
  • Waste Disposal : Segregate organic waste and neutralize acidic/byproduct streams before disposal .

Advanced: How to optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Q. Methodological Answer :

  • LogP/D Solubility : Measure partition coefficient (e.g., shake-flask method) and adjust via prodrug strategies (e.g., ester prodrugs ).
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Identify metabolites via LC-MS/MS .
  • Oral Bioavailability : Administer compound (10 mg/kg) to rodents. Collect plasma at 0–24h and quantify via HPLC. Aim for >50% bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.